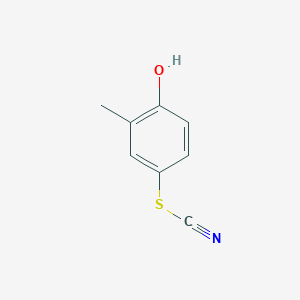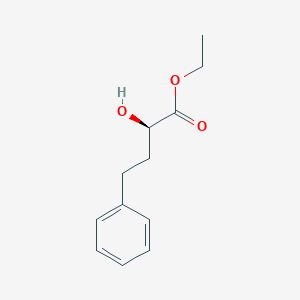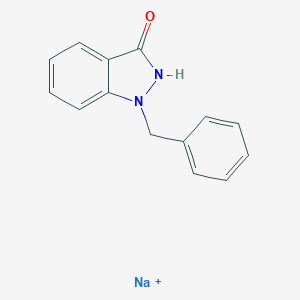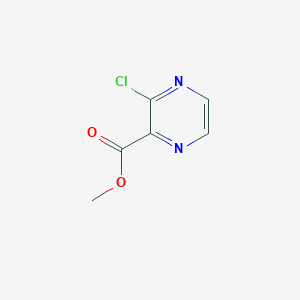
1,4-二氟-5,8-二羟基蒽醌
描述
Synthesis Analysis
The synthesis of 1,4-dihydroxyanthraquinone, a related compound, involves the reaction of phthalic anhydride and p-chlorophenol, where a dropwise addition of p-chlorophenol in sulfuric acid is utilized to decrease the amount of sulfuric acid and increase the yield. An optimized synthesis condition results in a yield of 94.6% under specific temperature and molar ratios (Liu Shan-shan, 2009). Although this process does not directly address 1,4-Difluoro-5,8-dihydroxyanthraquinone, similar methodologies could potentially be adapted for its synthesis by incorporating fluorinating agents at the appropriate steps.
Molecular Structure Analysis
The crystal and molecular structure of 1,4-dihydroxyanthraquinone, a structurally related compound, has been detailed through X-ray diffraction techniques. It crystallizes in a specific space group with notable intermolecular hydrogen bonds and short approach distances between neighboring oxygen atoms, suggesting a dense and compact molecular arrangement (B. Deppisch & G. D. Nigam, 1980). This analysis provides insights into the potential geometric configuration and interactions of 1,4-Difluoro-5,8-dihydroxyanthraquinone.
Chemical Reactions and Properties
Research on 1,4-dihydroxyanthraquinone–copper(II) supported on superparamagnetic Fe3O4@SiO2 showcases its utility in catalyzing N-arylation of nitrogen heterocycles and alkylamines with aryl halides. This highlights the compound's role as a versatile catalyst in organic synthesis, suggesting the chemical reactivity of related anthraquinones including 1,4-Difluoro-5,8-dihydroxyanthraquinone could be leveraged in similar reactions (Saeed Zahmatkesh, M. Esmaeilpour, & Jaber Javidi, 2016).
Physical Properties Analysis
The spectrofluorimetric study of 1,8-Dihydroxyanthraquinone with Ca(II) ion reveals specific fluorescence reactions, indicating the importance of such compounds in analytical applications. This study shows two excitation maxima and an emission maximum, alongside a 2:1 stoichiometry for the complex formed, suggesting that 1,4-Difluoro-5,8-dihydroxyanthraquinone might exhibit similar fluorescence properties which could be of interest in material science and sensor technology (M. C. Mahedero, M. Ceba, & A. Fernandez-Gutiérrez, 1986).
Chemical Properties Analysis
The theoretical study of 1,4-dihydroxyanthraquinone's molecular structure and vibrational spectra, incorporating FT-infrared and Raman spectra analyses, provides a foundation for understanding the chemical behavior and interactions of anthraquinones. Such studies are crucial for predicting the reactivity and stability of 1,4-Difluoro-5,8-dihydroxyanthraquinone under different chemical conditions (X. Xuan, Xinsheng Wang, & Na Wang, 2011).
科学研究应用
荧光传感
1,4-二氟-5,8-二羟基蒽醌已被用于开发荧光和比色传感器 . 这些传感器在不同的科学领域获得了显著的应用,包括环境、农业和医药化学 .
金属离子检测
该化合物作为传感器具有独特的特性,特别是其检测Cu2+离子的能力 . 该研究还阐明了其荧光猝灭机制 .
与其他金属离子的相互作用
1,4-二羟基蒽醌与Ga (III)、Al (III)和In (III)离子的相互作用在水性和非水性条件下均得到探索 . 这导致形成独特的荧光物质 .
影响配体行为的因素
时间依赖性、温度、溶剂类型、抗衡离子和pH值等因素会影响该配体的行为 . 系统地分析这些关键参数,以更好地了解传感器的性能 .
磷酸根阴离子的传感平台
研究了1,4-二羟基蒽醌-Zn2+探针作为磷酸根阴离子通用传感平台的效用,特别是在活细胞成像中 .
LED技术和荧光传感
作用机制
Target of Action
The primary targets of 1,4-Difluoro-5,8-dihydroxyanthraquinone are metal ions, particularly Cu2+, Ga(III), Al(III), and In(III) ions . These ions play crucial roles in various biological processes, and their detection is of significant interest in environmental, agricultural, and pharmaceutical chemistry .
Mode of Action
1,4-Difluoro-5,8-dihydroxyanthraquinone interacts with its targets through a fluorescence quenching mechanism . This compound has the unique property of detecting Cu2+ ions, leading to fluorescence quenching . Furthermore, it forms distinctive fluorescent species when interacting with Ga(III), Al(III), and In(III) ions under both aqueous and non-aqueous conditions .
Result of Action
The interaction of 1,4-Difluoro-5,8-dihydroxyanthraquinone with metal ions results in the formation of distinctive fluorescent species . This fluorescence quenching property makes it a valuable tool for sensing applications, particularly in the detection of Cu2+ ions .
Action Environment
The action of 1,4-Difluoro-5,8-dihydroxyanthraquinone is influenced by various environmental factors, including time dependency, temperature, solvent type, counterions, and pH levels . These parameters are crucial for understanding sensor performance and optimizing conditions for its use .
属性
IUPAC Name |
1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRGWLXZUCITCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453983 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131401-54-2 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the significance of 1,4-Difluoro-5,8-dihydroxyanthraquinone in medicinal chemistry?
A1: 1,4-Difluoro-5,8-dihydroxyanthraquinone serves as a versatile building block for synthesizing a range of substituted anthraquinone derivatives. These derivatives, particularly those with aminoalkylamino substituents at the 1,4 positions, exhibit promising antitumor activity. [, ]
Q2: How does the structure of 1,4-Difluoro-5,8-dihydroxyanthraquinone lend itself to the synthesis of diverse analogs?
A2: The presence of fluorine atoms at the 1,4 positions of the anthraquinone core makes this compound highly reactive towards nucleophilic substitution reactions. This allows for the facile displacement of the fluorines with various diamines or monoamines, leading to a diverse library of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. [, ]
Q3: What are the potential mechanisms of action for the observed antitumor activity of the synthesized anthraquinone derivatives?
A3: While the exact mechanisms are still under investigation, research suggests that these compounds may exert their cytotoxic effects through several pathways, including:
- DNA intercalation: The planar anthraquinone core can intercalate between DNA base pairs, interfering with DNA replication and transcription. []
- Topoisomerase II inhibition: Some derivatives demonstrate an ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell death. []
- Alkylating potential: Certain analogs containing chloroalkyl groups can alkylate DNA, forming crosslinks and further disrupting DNA function. []
Q4: Have any studies examined the activity of these anthraquinone derivatives in drug-resistant cancer cells?
A4: Yes, research has shown that some of these compounds, particularly those with alkylating potential and those designed with specific structural features, exhibit promising activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential to overcome resistance mechanisms commonly observed with conventional chemotherapy agents. [, ]
Q5: Are there any established analytical methods for characterizing and quantifying 1,4-Difluoro-5,8-dihydroxyanthraquinone and its derivatives?
A5: While specific analytical methods are not detailed in the provided research papers, it's highly likely that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed for structural characterization, purity assessment, and quantification of these compounds. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


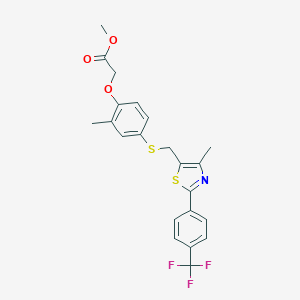
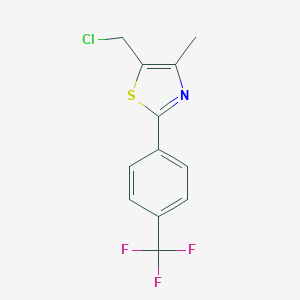
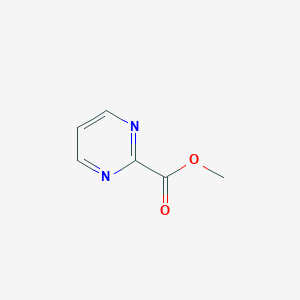
![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)
